molecular formula C6H3ClN2OS B1377519 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1443981-98-3

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B1377519
CAS No.: 1443981-98-3
M. Wt: 186.62 g/mol
InChI Key: MNIKHGQWVNBZRG-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a chlorine atom, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a chlorinated oxadiazole precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the thiophene ring to produce different derivatives.

Scientific Research Applications

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole
  • 3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole
  • 3-Chloro-5-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-5-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKHGQWVNBZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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